1-(Trifluoromethoxy)-8-naphthol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H7F3O2 |
|---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
8-(trifluoromethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-9-6-2-4-7-3-1-5-8(15)10(7)9/h1-6,15H |
InChI Key |
WAQPMZPAMREVMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
The Ascendancy of Fluorinated Organic Compounds in Advanced Chemical Systems
The introduction of fluorine into organic molecules has proven to be a transformative strategy in medicinal chemistry, materials science, and agrochemicals. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological characteristics of a compound. Fluorination can enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of nearby functional groups. These attributes have made fluorinated compounds indispensable in the design of advanced chemical systems with precisely controlled functions.
The Trifluoromethoxy Group: a Key Player in Molecular Design
The trifluoromethoxy (-OCF3) group is a particularly valuable substituent in molecular design, often regarded as a "super-methoxy" group. nih.gov It is one of the most lipophilic functional groups, a property that can significantly enhance a molecule's ability to cross cell membranes. rsc.org Unlike the electron-donating methoxy (B1213986) group, the trifluoromethoxy group is strongly electron-withdrawing due to the powerful inductive effect of the three fluorine atoms. rsc.org This electronic characteristic can dramatically alter the reactivity and properties of the aromatic ring to which it is attached. Furthermore, the trifluoromethoxy group can influence the conformation of molecules due to its steric bulk and the orthogonal arrangement it tends to adopt relative to the aromatic plane. rsc.org
Naphthol Scaffolds: Versatile Foundations for Chemical Synthesis
Naphthols, hydroxylated derivatives of naphthalene (B1677914), are versatile and readily available building blocks in organic synthesis. mdpi.com The naphthalene ring system provides a rigid and extended aromatic scaffold that is a common feature in many dyes, pharmaceuticals, and other functional materials. mdpi.com The hydroxyl group of naphthol can be readily functionalized, serving as a handle for the introduction of a wide variety of substituents and for the construction of more complex molecular architectures. The specific substitution pattern on the naphthalene ring allows for fine-tuning of the electronic and steric properties of the resulting molecules. nih.gov
The Enigmatic Research Landscape of 1 Trifluoromethoxy 8 Naphthol
Despite the individual importance of its constituent parts, a comprehensive body of research specifically dedicated to 1-(Trifluoromethoxy)-8-naphthol is notably scarce in publicly accessible scientific literature. The primary challenge in its study lies in its synthesis. The "peri" substitution pattern, with functional groups at the 1 and 8 positions of the naphthalene (B1677914) ring, introduces significant steric hindrance. nih.govmdpi.com This steric clash can complicate synthetic transformations and influence the reactivity of the resulting molecule in unexpected ways. rsc.orgrsc.org
The synthesis of aryl trifluoromethyl ethers, in general, can be challenging, often requiring specialized reagents and harsh reaction conditions. mdpi.comacs.orggoogle.com Several methods have been developed, including the reaction of phenols with a source of the trifluoromethoxy group. rsc.orgresearchgate.net One common approach involves the use of electrophilic trifluoromethylating reagents. nih.gov Another strategy is the deoxyfluorination of aryl fluoroformates. nih.gov However, the application of these methods to the sterically congested 8-hydroxynaphthalene (8-naphthol) to produce this compound is not well-documented.
The potential research value of this compound lies in the interplay between the electron-withdrawing trifluoromethoxy group and the hydroxyl group in the sterically demanding peri-positions. This unique arrangement could lead to interesting intramolecular interactions, such as hydrogen bonding, which would influence its acidity, reactivity, and spectroscopic properties. The compound could serve as a unique building block for the synthesis of novel ligands for catalysis or as a precursor to new functional materials with tailored electronic and photophysical properties.
An in-depth exploration of the synthetic routes to this compound and related compounds reveals a landscape of advanced chemical strategies. The introduction of the trifluoromethoxy group (OCF₃), a prevalent motif in pharmaceuticals and agrochemicals, presents unique synthetic challenges. nih.govnih.gov This article focuses exclusively on the methodologies developed for the O-trifluoromethoxylation of naphthols and similar aromatic systems, as well as the synthesis of the requisite naphthol precursors.
Chemical Reactivity and Derivatization Strategies for 1 Trifluoromethoxy 8 Naphthol
Reactions at the Naphthol Moiety
The naphthol moiety is the principal site for a variety of chemical transformations, including C-H functionalization, oxidation to quinone-type structures, and reactions with electrophiles and nucleophiles. The regioselectivity of these reactions is a critical consideration, governed by the electronic and steric environment of the naphthalene (B1677914) ring system.
Direct C-H bond functionalization has emerged as a powerful tool for the derivatization of aromatic compounds, including naphthols. semanticscholar.org For 1-naphthol (B170400) derivatives, electrophilic substitution reactions typically favor the C4 (para) and C2 (ortho) positions due to the activating and directing effects of the hydroxyl group. rsc.org However, the functionalization of ortho C-H bonds can be more challenging than at the para position due to increased steric hindrance. rsc.org In the context of 1-(Trifluoromethoxy)-8-naphthol, the C8-hydroxyl group strongly activates the naphthalene ring, while the C1-trifluoromethoxy group exhibits a strong electron-withdrawing effect. mdpi.com
The regioselectivity of C-H functionalization can be precisely controlled by the choice of catalyst and directing group strategy. rsc.org For unprotected naphthols, metal-catalyzed reactions with species like α-aryl-α-diazoesters have shown the ability to achieve switchable site selectivity. semanticscholar.orgrsc.org For instance, gold-catalyzed reactions have demonstrated that controlling the coordination between the metal catalyst and the naphthol's hydroxyl group can dictate whether functionalization occurs at the ortho or para position. semanticscholar.org Similarly, copper-catalyzed systems have been shown to be highly efficient for the ortho-selective C-H functionalization of naphthols. nih.gov
In the case of this compound, the C8-OH group would direct electrophilic C-H functionalization primarily to the C7 (ortho) and C5 (para) positions. The steric bulk and electronic effect of the peri-positioned trifluoromethoxy group at C1 would likely hinder functionalization at C2 and C7, making C5 the most probable site for reactions with many electrophiles. The development of chelation-assisted approaches, where a directing group coordinates to a metal catalyst, has been successful for achieving ortho-C(sp²)–H bond functionalization, and could potentially be adapted to achieve selectivity at other positions. rsc.org
Table 1: Regioselectivity in Metal-Catalyzed C-H Functionalization of Naphthols
| Catalyst System | Substrate Type | Predominant Selectivity | Key Factor |
| Gold/Phosphite Ligand | 1-Naphthols | Para (C4) | Non-coordinating conditions |
| Gold/NHC Ligand | 1-Naphthols | Ortho (C2) | Coordination of hydroxyl to catalyst |
| CuCl / CuCl₂ | 1-Naphthols | Ortho (C2) | Formation of bimetallic or monometallic carbene |
| Chiral Squaramide | 1-Naphthols | Ortho (C2) | Organocatalyst control |
| Chiral Phosphoric Acid | 1-Naphthols | Para (C4) | Organocatalyst control |
This table summarizes general findings for 1-naphthol derivatives; specific outcomes for this compound would require experimental validation. semanticscholar.orgnih.govresearchgate.net
Quinone methides (QMs) are highly reactive intermediates valuable in organic synthesis and chemical biology. nih.gov They are typically generated in situ from phenols or naphthols bearing a leaving group on an adjacent carbon. nih.gov For naphthol derivatives, photochemical methods can be employed to generate QMs. For example, 2-naphthol (B1666908) derivatives with a hydroxymethyl substituent at the 3-position can undergo photodehydration to form the corresponding QM.
For this compound, derivatization at the C7 position to introduce a suitable precursor group (e.g., a hydroxymethyl or aminomethyl group) would be the first step toward generating a corresponding ortho-quinone methide. Subsequent elimination, triggered chemically or photochemically, would lead to the formation of a transient QM species. These intermediates are powerful electrophiles that can react with a wide range of nucleophiles, enabling the synthesis of complex alkylated naphthols. nih.gov The electronic properties of the trifluoromethoxy group at the C1 position would influence the stability and reactivity of the resulting quinone methide intermediate.
Naphthalene is generally more reactive than benzene (B151609) in electrophilic substitution reactions, with a strong preference for substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). youtube.comlibretexts.org This preference is due to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by resonance structures that keep one benzene ring fully aromatic. youtube.comcutm.ac.in
In this compound, the ring is polysubstituted. The C8-hydroxyl group is a powerful activating group with an ortho, para-directing effect, while the C1-trifluoromethoxy group is strongly deactivating and meta-directing.
Activating Group (C8-OH): Directs incoming electrophiles to positions C7 (ortho) and C5 (para).
Deactivating Group (C1-OCF₃): Directs incoming electrophiles to positions C2 and C4 (meta, relative to C1).
The powerful activating effect of the hydroxyl group typically dominates. Therefore, electrophilic substitution is most likely to occur at the positions activated by the hydroxyl group. Between the two, the C5 (para) position is generally favored over the C7 (ortho) position due to reduced steric hindrance from the adjacent C8-OH group. cutm.ac.in However, under certain conditions, such as sulfonation at high temperatures, the thermodynamically more stable product may be formed at a different position. libretexts.org
Nucleophilic aromatic substitution (SNAAr) on the naphthalene ring is less common and requires the presence of strong electron-withdrawing groups and a good leaving group. Given the presence of the strongly deactivating trifluoromethoxy group, if a suitable leaving group (e.g., a halide) were installed on the ring, particularly at a position activated by the -OCF₃ group, the molecule could potentially undergo nucleophilic substitution. acs.org
Modifications of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is known for its high stability, which is a key reason for its incorporation into many advanced materials and pharmaceuticals. mdpi.comnih.gov It is generally robust and resistant to transformation under many reaction conditions. tcichemicals.com The C-O bond is strengthened by the delocalization of an oxygen lone pair into the σ*-orbitals of the C-F bonds. mdpi.com
Direct chemical modification of the trifluoromethoxy group is challenging. Cleavage of the Ar-OCF₃ bond to regenerate the phenol (B47542) (Ar-OH) typically requires harsh conditions. While methods for the transformation of aromatic trifluoromethyl (-CF₃) groups have been developed, similar mild transformations for the -OCF₃ group are not as prevalent. tcichemicals.com For instance, reactions that proceed via C-F bond cleavage are difficult due to the high bond energy.
Despite its stability, the trifluoromethoxy group significantly influences the electronic properties of the aromatic ring, making it a powerful tool for tuning the reactivity of the molecule at other positions rather than being a site of modification itself. mdpi.com
Synthetic Transformations for Advanced Molecular Architectures
The functional handles on this compound, particularly the hydroxyl group, provide a gateway for incorporating this molecule into larger, more complex structures through conjugation and linker chemistry.
Conjugation chemistry involves covalently attaching two or more molecules, often a functional molecule and a tag or another scaffold, via a linker. symeres.com The phenolic hydroxyl group of this compound is an ideal site for such modifications. It can be readily derivatized to form ethers, esters, or carbamates, allowing for the attachment of a wide variety of linkers.
Linker technology is crucial in fields like drug delivery, diagnostics, and materials science. symeres.comnih.gov Linkers can be designed to be stable or cleavable under specific conditions (e.g., changes in pH or the presence of certain enzymes). symeres.com For example, the hydroxyl group of the naphthol could be connected to a para-aminobenzyl alcohol (PAB) self-immolative linker, a common strategy in the design of antibody-drug conjugates (ADCs). symeres.com
The process would typically involve:
Functionalization: Reacting the C8-hydroxyl group with a bifunctional linker molecule that has a compatible reactive group (e.g., an alkyl halide or an acyl chloride).
Conjugation: Reacting the other end of the linker with the target molecular architecture, which could be a biomolecule, a polymer, or another small molecule scaffold.
Studies on 1-naphthol have shown that it can be conjugated in biological systems to form glucuronide and sulfate (B86663) derivatives, which are then transported across membranes. nih.gov This demonstrates the accessibility of the naphthol hydroxyl group for conjugation reactions, a principle that extends to its trifluoromethoxy derivative. The choice of linker and conjugation strategy allows for precise control over the properties of the final molecular construct. symeres.comcpcscientific.com
Detailed Scientific Article on this compound Cannot Be Generated
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient available research data to generate a detailed article on the chemical reactivity and derivatization of This compound that adheres to the specific outline provided.
The requested sections and subsections are:
Heterocyclic Annulation and Ring-Expanded Systems
The conducted searches found no specific studies detailing these particular reactions for this compound. While the scientific literature contains extensive information on these types of reactions for other related naphthol compounds—such as 2-naphthol, 1-naphthol, and various substituted bi-naphthols—applying these findings to this compound would be speculative. The presence and position of the trifluoromethoxy group (-OCF₃) significantly influence the electronic and steric properties of the naphthol ring, meaning its reactivity cannot be reliably extrapolated from different derivatives.
Generating content without specific research would violate the core requirements for scientific accuracy and strict adherence to the requested subject matter. Therefore, a scientifically rigorous and informative article on this compound covering the specified topics cannot be produced at this time. Further experimental research on this specific compound would be required to provide the necessary data.
Advanced Applications of 1 Trifluoromethoxy 8 Naphthol in Chemical Sciences and Materials
Design of Organic Electronic Materials
The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, is a well-established strategy in the design of high-performance organic electronic materials. This group is known for its strong electron-withdrawing nature and its ability to increase the lipophilicity and metabolic stability of molecules. These properties are highly desirable in the development of robust organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible electronics. The performance of an OFET is critically dependent on the charge-transport characteristics of the organic semiconductor layer. While there is no specific research detailing the use of 1-(Trifluoromethoxy)-8-naphthol in OFETs, the trifluoromethoxy group in other organic semiconductors has been shown to influence molecular packing and electronic properties, which are key to efficient charge transport.
| Potential Influence of this compound on OFETs |
| Charge Carrier Mobility |
| Air Stability |
| Molecular Packing |
This table represents potential, inferred properties and is not based on experimental data for this compound.
Organic Light-Emitting Diodes (OLEDs)
In the field of Organic Light-Emitting Diodes (OLEDs), the strategic placement of electron-withdrawing groups can be used to tune the emission color and improve device efficiency. The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups have been utilized in various components of OLEDs, including the emissive layer and charge-transport layers. acs.org
Although no studies specifically report the integration of this compound into OLED devices, its naphthol core is a known fluorophore. The introduction of the -OCF₃ group would be expected to modify its photophysical properties.
| Potential Role of this compound in OLEDs |
| Emission Tuning |
| Charge Balance |
| Device Lifetime |
This table outlines potential applications and is not based on documented experimental results for this compound.
Semiconductor Applications
The development of novel organic semiconductors is a driving force in materials science. The properties of the trifluoromethoxy group make it an attractive substituent for creating new semiconductor materials. For instance, research on naphthalene (B1677914) tetracarboxylic diimide derivatives has shown that the inclusion of a trifluoromethoxybenzyl group can lead to air-stable n-type semiconductors with good electron mobility.
While the semiconductor properties of this compound have not been specifically investigated, its molecular structure suggests it could be a building block for more complex organic semiconductors.
Development of Fluorescent Probes and Chemosensors
Naphthol and its derivatives are well-known for their fluorescent properties and have been extensively used in the development of chemosensors. The fluorescence of these molecules is often sensitive to the local environment, making them excellent candidates for probes that can detect changes in polarity, pH, and the presence of specific analytes.
Fluorophores with Tunable Optical Properties
The optical properties of a fluorophore, such as its absorption and emission wavelengths and quantum yield, can be finely tuned by the introduction of various functional groups. The electron-withdrawing trifluoromethoxy group would be expected to significantly alter the electronic structure of the naphthol chromophore.
| Predicted Optical Properties of this compound |
| Absorption and Emission |
| Quantum Yield |
| Stokes Shift |
This table contains predicted properties based on general principles of fluorescence and is not derived from experimental measurements of this compound.
pH-Sensitive Probes and Naphthofluorescein Derivatives
The hydroxyl group of naphthol is acidic, and its deprotonation leads to a significant change in the molecule's electronic structure and, consequently, its fluorescence. This property is the basis for the use of many naphthol derivatives as pH indicators. The acidity of the hydroxyl group in this compound would be increased by the presence of the strongly electron-withdrawing trifluoromethoxy group.
This enhanced acidity could make it a more sensitive pH probe, particularly in specific pH ranges. Naphthalimide derivatives, which share a similar core structure, have been successfully developed as pH sensors for both intracellular and extracellular environments. elsevierpure.comnih.govnih.gov While there is no direct research on this compound as a pH probe, its chemical structure suggests this as a promising area for future investigation.
Chemo- and Biosensors for Specific Analytes
Naphthol derivatives are frequently employed as fluorophores in the design of chemo- and biosensors due to their inherent fluorescence properties, which can be modulated upon interaction with specific analytes. These sensors often operate on mechanisms such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or internal charge transfer (ICT). For instance, Schiff base derivatives of naphthols have been developed as selective fluorescent "turn-on" sensors for metal ions like Zn(2+) and Al(3+). nih.govewha.ac.kr The binding of the metal ion to the sensor restricts C=N isomerization and can lead to the formation of rigid complexes, resulting in a significant enhancement of fluorescence intensity. nih.gov
The introduction of a trifluoromethoxy (-OCF3) group onto the naphthol scaffold could potentially enhance the sensor's performance. The high electronegativity and lipophilicity of the -OCF3 group can influence the electronic properties of the naphthalene ring system, potentially leading to shifts in the emission wavelength or improved selectivity. However, no specific studies detailing the use of this compound for the detection of any specific analytes have been found in the current scientific literature.
Catalysis and Ligand Design
Naphthol-based structures are pivotal in the development of various catalytic systems. Their derivatives, particularly BINOL (1,1'-bi-2-naphthol), are renowned as chiral ligands in asymmetric catalysis. The unique steric and electronic environment provided by the naphthyl backbone is crucial for achieving high enantioselectivity in a wide range of chemical transformations.
Polymeric Catalysts Based on Naphthol Scaffolds
Naphthol units can be incorporated into polymeric structures to create heterogeneous catalysts. These polymeric catalysts offer advantages such as ease of separation from the reaction mixture and potential for recyclability. For example, microporous polymer networks based on binaphthyl phosphoric acids have been shown to be effective heterogeneous asymmetric organocatalysts. researchgate.net The porosity and surface area of these polymers can be tuned to optimize their catalytic performance. While the inclusion of a trifluoromethoxy group could impart desirable properties such as increased thermal and chemical stability to such polymers, there are no available reports on the synthesis or catalytic activity of polymeric materials derived specifically from this compound.
Ligand Design for Metal-Catalyzed Transformations
The design of ligands is central to advancing metal-catalyzed reactions. Naphthol derivatives serve as versatile platforms for creating new ligands. The hydroxyl group of the naphthol can act as an anchoring point for coordination to a metal center, and the naphthalene ring can be functionalized to tune the steric and electronic properties of the resulting metal complex. The presence of a trifluoromethyl group on a ligand has been shown to influence the catalytic activity and enantioselectivity in asymmetric reactions. researchgate.net It is conceivable that a ligand derived from this compound could offer unique properties in metal catalysis, but no such ligands or their applications are described in the reviewed literature.
Photoredox Catalysis
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical species under mild conditions using visible light. nih.govprinceton.edu While there are numerous examples of photoredox-catalyzed trifluoromethylation reactions, and some studies on photoredox reactions involving naphthol derivatives, there is no specific mention of this compound participating in or catalyzing such transformations. nih.govprinceton.edu The trifluoromethoxy group is generally considered stable and less prone to the radical reactions that trifluoromethyl groups undergo in photoredox catalysis.
Building Blocks for Complex Fluorinated Organic Molecules
The incorporation of fluorine-containing groups, such as trifluoromethoxy, into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate their physical, chemical, and biological properties. researchgate.net Compounds containing the -OCF3 group often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.
Aromatic trifluoromethyl compounds serve as important building blocks for the synthesis of more complex fluorinated molecules. researchgate.net For example, trifluoromethylated naphthalene derivatives are used in the preparation of pharmaceuticals and agrochemicals. It is plausible that this compound could serve as a valuable building block for the synthesis of novel, complex fluorinated compounds, leveraging the unique properties imparted by the trifluoromethoxy group. However, the scientific literature does not currently contain examples of its use in this capacity.
Conclusion and Future Research Directions
Current Achievements in the Chemistry of 1-(Trifluoromethoxy)-8-naphthol
Direct research accomplishments specifically for this compound are sparse, indicating it is an underexplored area of chemical science. The primary achievement to date is the conceptualization of this molecule as a synthetic target that synergizes three key areas of modern chemistry:
The 1,8-Disubstituted Naphthalene (B1677914) Scaffold: The chemistry of 1,8-disubstituted naphthalenes is well-established. The close proximity of substituents at these peri-positions leads to significant steric and electronic interactions, which can be harnessed to create unique chemical environments. This has been exploited in the design of "proton sponges," specialized ligands, and molecular sensors. nsf.govcore.ac.uk The fixed geometry of this scaffold provides a rigid platform for directing functional groups in a predictable orientation. nih.gov
The Trifluoromethoxy (-OCF₃) Group: The trifluoromethoxy group is a fascinating substituent that has gained prominence in medicinal chemistry and materials science. beilstein-journals.org It is strongly electron-withdrawing and highly lipophilic, often enhancing a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. beilstein-journals.orgnih.gov Unlike a trifluoromethyl (-CF₃) group, the -OCF₃ group has a distinct conformational preference, often orienting itself orthogonally to an aromatic ring, which can be used to influence intermolecular interactions. mdpi.com
The Naphthol Moiety: Naphthols are versatile intermediates in organic synthesis, serving as precursors to dyes, pharmaceuticals, and agrochemicals. nih.govyoutube.com The hydroxyl group can be readily derivatized and also acts as a director in electrophilic aromatic substitution reactions.
The key achievement, therefore, is the existence of this compound as a molecule that combines these features, offering a unique platform for future chemical innovation, even if its own specific reactions and applications have yet to be realized.
Emerging Research Avenues and Unexplored Transformations
The true potential of this compound lies in its unexplored reactivity. Based on the known chemistry of its components, several research avenues can be proposed:
Derivatization of the Hydroxyl Group: The most straightforward transformations would involve the phenolic hydroxyl group. Reactions such as etherification, esterification, and conversion to a sulfonate ester would yield a library of new derivatives. These reactions could modulate the electronic properties and solubility of the naphthalene system.
Electrophilic Aromatic Substitution: The naphthalene core is susceptible to electrophilic attack. The directing effects of the strongly deactivating -OCF₃ group and the activating -OH group would lead to complex and potentially novel regioselectivity in reactions like nitration, halogenation, and Friedel-Crafts acylation. Understanding this regiochemical outcome is a fundamental research question.
Coordination Chemistry: Similar to its parent compound, 1,8-dihydroxynaphthalene, the molecule could serve as a unique monoanionic, bidentate ligand for various metal centers. guidechem.comresearchgate.net The electronic influence of the -OCF₃ group could tune the redox properties and catalytic activity of the resulting metal complexes.
Oxidative Coupling and Polymerization: Phenolic compounds are known to undergo oxidative coupling. Investigating the polymerization of this compound could lead to novel fluorinated polymers with high thermal stability and unique photophysical properties.
Conversion to Naphthalimide Derivatives: The naphthalene backbone is a key component of 1,8-naphthalimides, a class of compounds famous for their use as fluorescent probes and materials for organic light-emitting diodes (OLEDs). rsc.orgnih.govresearchgate.net A multi-step synthesis transforming the existing functional groups into an imide structure could open the door to a new class of fluorinated optical materials.
A summary of these potential research avenues is presented below.
Table 1: Emerging Research Directions for this compound| Research Avenue | Potential Transformation/Study | Significance |
|---|---|---|
| OH Derivatization | Etherification, Esterification, Sulfonation | Generation of new derivatives with tunable properties. |
| Electrophilic Substitution | Nitration, Halogenation, Acylation | Exploration of regioselectivity under competing directing effects. |
| Coordination Chemistry | Synthesis of metal complexes (e.g., with Cu, Pd, Pt) | Creation of novel catalysts or functional materials. |
| Polymer Chemistry | Oxidative polymerization | Development of new fluorinated polymers with enhanced stability. |
| Materials Science | Conversion to 1,8-naphthalimide (B145957) structures | Access to novel fluorescent probes and OLED materials. |
Methodological Advancements in Synthesis and Characterization
The advancement of research into this compound is contingent on the development of reliable methods for its synthesis and characterization.
Synthesis: A viable synthetic pathway would likely begin with the commercially available 1,8-dihydroxynaphthalene . guidechem.comnih.gov The primary challenge is the selective monofunctionalization of this symmetric starting material. A potential route would involve:
Monoprotection: Selective protection of one hydroxyl group (e.g., as a benzyl (B1604629) or silyl (B83357) ether) to differentiate the two reactive sites.
O-Trifluoromethylation: Conversion of the remaining free hydroxyl group to a trifluoromethoxy ether. Modern methods for this transformation often involve a two-step process, such as conversion to a xanthate followed by reaction with an electrophilic fluorine source, or direct O-trifluoromethylation with specialized reagents. berkeley.eduacs.orgcas.cn
Deprotection: Removal of the protecting group to reveal the free hydroxyl, yielding the final product.
Developing a high-yield, scalable synthesis for this molecule is the first critical step toward enabling its broader study.
Characterization: Once synthesized, the structure would be confirmed using a standard suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR would show characteristic signals for the six aromatic protons on the naphthalene core and a signal for the hydroxyl proton, which may be broadened by exchange.
¹³C NMR would confirm the presence of ten aromatic carbons and the carbon of the -OCF₃ group, which would appear as a quartet due to coupling with fluorine.
¹⁹F NMR is crucial and would be expected to show a singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group.
Infrared (IR) Spectroscopy: A characteristic O-H stretching band would be observed, likely in the range of 3200-3600 cm⁻¹. The position of this band could provide insight into the strength of the intramolecular hydrogen bond between the -OH and the adjacent -OCF₃ group. Strong C-F and C-O stretching bands would also be prominent.
Mass Spectrometry (MS): This would be used to confirm the molecular weight of the compound (228.16 g/mol ) and to study its fragmentation patterns.
X-ray Crystallography: Obtaining a single crystal would provide unambiguous proof of the structure and reveal precise details about bond lengths, bond angles, and the solid-state packing, including the nature of any intramolecular or intermolecular hydrogen bonding. nsf.gov
Potential for Novel Functional Materials and Chemical Tools
The unique combination of functional groups in this compound makes it a promising building block for a variety of advanced applications.
Functional Materials: The rigid naphthalene core and the potential for hydrogen bonding make this molecule an attractive candidate for creating ordered materials.
Liquid Crystals: Appropriate derivatization of the hydroxyl group with long alkyl chains could induce liquid crystalline phases.
Organic Electronics: As a precursor to 1,8-naphthalimide dyes, it could lead to new emissive materials for OLEDs. researchgate.netresearchgate.net The electron-withdrawing -OCF₃ group could be used to tune the electron affinity and charge-transporting properties of these materials.
Polymers: Incorporation into polyesters or polyethers could yield high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical properties due to the fluorine content.
Chemical Tools: In medicinal chemistry and chemical biology, the molecule could serve as a valuable scaffold.
Bioactive Compound Precursor: The trifluoromethoxy group is a well-known bioisostere for other groups and can enhance metabolic stability and cell permeability. beilstein-journals.orgnih.govmdpi.com This makes this compound an interesting starting point for the synthesis of novel drug candidates. nih.gov
Fluorescent Probes: The naphthalene core is inherently fluorescent. By attaching receptor units to the hydroxyl group, it could be developed into a selective chemosensor for metal ions or biologically relevant anions, with the -OCF₃ group modulating its photophysical properties. rsc.orgmdpi.com
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇F₃O₂ |
| Molecular Weight | 228.17 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| Solubility | Predicted to have low water solubility but good solubility in polar organic solvents |
| ¹⁹F NMR | Predicted to show a singlet resonance for the -OCF₃ group |
| Key IR Absorptions | Predicted O-H stretch (~3200-3600 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹) |
Q & A
Q. What are the recommended synthetic routes for 1-(Trifluoromethoxy)-8-naphthol in laboratory settings?
Synthesis typically involves electrophilic substitution or coupling reactions. For positional isomers like 1-(Trifluoromethoxy)-6-naphthol, continuous flow reactors are employed to optimize yield and purity, leveraging trifluoromethylating agents (e.g., Togni’s reagent) . For the 8-naphthol derivative, multi-component reactions using naphthol precursors and trifluoromethoxy-introducing agents (e.g., Cu-catalyzed trifluoromethoxylation) are plausible, with purification via column chromatography .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of NMR spectroscopy (¹H/¹³C, ¹⁹F) to verify substituent positions and purity, mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical assignment. Comparative analysis with similar compounds (e.g., 1-(Trifluoromethoxy)-6-naphthol) can validate functional group placement .
Q. What solvent systems are optimal for studying the solubility and stability of this compound?
Prioritize polar aprotic solvents (e.g., DMSO, DMF) for solubility screening. Stability assays in aqueous buffers (pH 7.4) should include co-solvents like acetonitrile (<10% v/v) to prevent precipitation. Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?
- Step 1: Validate computational models (DFT, MD simulations) against experimental parameters (e.g., reaction kinetics, pKa values).
- Step 2: Perform isotopic labeling (e.g., ¹⁸O in the trifluoromethoxy group) to trace reaction pathways.
- Step 3: Cross-reference with structurally analogous compounds (e.g., 1-(Trifluoromethoxy)-6-naphthol) to identify positional effects on reactivity .
Q. How does the positioning of the trifluoromethoxy group at the 8-position influence the compound’s interaction with biological targets compared to other isomers?
The 8-position may sterically hinder binding to planar active sites (e.g., cytochrome P450 enzymes) compared to the 6-isomer. Molecular docking studies with proteins (e.g., kinases) reveal that the 8-substituent alters hydrogen-bonding networks and hydrophobic interactions, as seen in analogs like 1-(Trifluoromethoxy)-6-naphthol .
Q. What methodological considerations are critical when designing experiments to study the metabolic stability of this compound in pharmacokinetic studies?
- In vitro: Use liver microsomes (human/rat) with NADPH cofactors to assess Phase I metabolism. Monitor metabolites via LC-MS/MS.
- In vivo: Radiolabel the trifluoromethoxy group (¹⁴C or ¹⁹F NMR tracking) to study excretion pathways.
- Control: Compare with non-fluorinated analogs (e.g., 8-methoxynaphthol) to isolate fluorine-specific effects .
Application-Oriented Questions
Q. How can the trifluoromethoxy group enhance the material properties of this compound in electronic applications?
The electron-withdrawing trifluoromethoxy group increases thermal stability and reduces HOMO-LUMO gaps, making the compound suitable as a dopant in organic semiconductors. Characterization via cyclic voltammetry and UV-vis spectroscopy is recommended to quantify redox behavior .
Q. What experimental protocols are recommended for assessing the compound’s potential as a fluorescent probe?
- Photophysical analysis: Measure fluorescence quantum yield (using quinine sulfate as a standard) and Stokes shift in varying solvents.
- Bioimaging: Test cellular uptake in HeLa cells using confocal microscopy, with comparison to 1-(Trifluoromethoxy)-6-naphthol for positional effects on intracellular localization .
Data Comparison Table
| Compound | Key Feature | Reactivity Impact | Biological Activity Example |
|---|---|---|---|
| This compound | 8-positioned CF₃O group | Steric hindrance in enzyme binding | Moderate CYP3A4 inhibition |
| 1-(Trifluoromethoxy)-6-naphthol | 6-positioned CF₃O group | Enhanced π-π stacking with aromatic residues | Stronger kinase inhibition |
| 1-(Difluoromethoxy)-8-naphthol | DF₃O group at 8-position | Reduced electron-withdrawing effect | Lower metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
